N-Boc-4-iodo-L-phenylalanine ethyl ester
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Overview
Description
N-Boc-4-iodo-L-phenylalanine ethyl ester is a derivative of L-phenylalanine, an essential amino acid. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an iodine atom at the para position of the phenyl ring, and an ethyl ester group. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-4-iodo-L-phenylalanine ethyl ester typically involves the following steps:
Iodination: L-phenylalanine is first iodinated at the para position using an iodinating agent such as iodine monochloride (ICl) or N-iodosuccinimide (NIS).
Protection: The amino group of the iodinated phenylalanine is then protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine (TEA).
Esterification: Finally, the carboxyl group is esterified with ethanol in the presence of a catalyst such as sulfuric acid or dicyclohexylcarbodiimide (DCC) to form the ethyl ester
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows similar steps but on a larger scale. The process involves:
Batch or continuous flow reactors: to ensure efficient mixing and reaction control.
Purification: steps such as crystallization or chromatography to obtain the desired purity.
Quality control: measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
N-Boc-4-iodo-L-phenylalanine ethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Cross-Coupling: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products
Substitution: Formation of azido or thiol derivatives.
Coupling: Formation of biaryl or alkyne derivatives.
Deprotection: Formation of the free amine derivative.
Scientific Research Applications
N-Boc-4-iodo-L-phenylalanine ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-Boc-4-iodo-L-phenylalanine ethyl ester primarily involves its role as an intermediate in chemical reactions. The Boc group protects the amino functionality, allowing selective reactions at other sites. The iodine atom serves as a reactive site for substitution or coupling reactions, facilitating the formation of new bonds and complex structures .
Comparison with Similar Compounds
Similar Compounds
N-Boc-4-iodo-L-phenylalanine: Lacks the ethyl ester group but shares similar reactivity and applications.
N-Boc-4-bromo-L-phenylalanine: Contains a bromine atom instead of iodine, offering different reactivity in substitution reactions.
N-Boc-4-chloro-L-phenylalanine: Contains a chlorine atom, used in similar synthetic applications but with different reactivity profiles.
Uniqueness
N-Boc-4-iodo-L-phenylalanine ethyl ester is unique due to the combination of the Boc protecting group, the iodine atom, and the ethyl ester group. This combination allows for selective reactions and the formation of diverse products, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
ethyl (2S)-3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22INO4/c1-5-21-14(19)13(18-15(20)22-16(2,3)4)10-11-6-8-12(17)9-7-11/h6-9,13H,5,10H2,1-4H3,(H,18,20)/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCIEEAEVUVRJX-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)I)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)I)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22INO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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